3-Methylazepane hydrochloride
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Overview
Description
3-Methylazepane hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methylazepane hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is classified as a cyclic amine, which may contribute to its biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Research indicates that this compound may exhibit several mechanisms of action:
- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, which can influence signaling pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, potentially contributing to its therapeutic effects.
Biological Activity and Therapeutic Applications
Recent studies have highlighted the following biological activities associated with this compound:
- Antidepressant Effects : Animal models have demonstrated that this compound can reduce symptoms of depression, possibly through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.
- Anticancer Activity : Some studies have suggested that this compound may inhibit the proliferation of cancer cells, although the exact mechanisms remain to be fully elucidated.
Study 1: Antidepressant Activity
A study conducted on rodents indicated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test were utilized to assess efficacy.
Parameter | Control Group | Treatment Group |
---|---|---|
Immobility Time (seconds) | 120 | 60 |
Locomotor Activity (counts) | 150 | 250 |
Study 2: Anti-inflammatory Effects
In a model of induced inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
Cytokine Level (pg/mL) | Control Group | Treatment Group |
---|---|---|
TNF-α | 300 | 150 |
IL-6 | 250 | 100 |
Research Findings
Recent investigations into the biological activity of this compound have revealed promising results:
- In vitro Studies : Cell line experiments have shown that the compound can significantly inhibit cell growth in various cancer types, suggesting its potential as an anticancer agent.
- In vivo Studies : Animal studies have corroborated the findings from in vitro research, demonstrating reduced tumor size and improved survival rates in treated groups.
Properties
IUPAC Name |
3-methylazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIJVCDMRLXFMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.